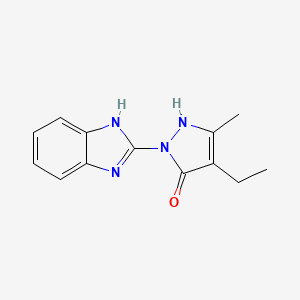

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

Description

1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS: 944782-87-0) is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole ring at position 1, an ethyl group at position 4, a methyl group at position 3, and a hydroxyl group at position 5. Its molecular weight is 289.53 g/mol, with a purity of 97% as reported in commercial sources .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-3-9-8(2)16-17(12(9)18)13-14-10-6-4-5-7-11(10)15-13/h4-7,16H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHVECGLZNVEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, which is then further reacted with appropriate reagents to introduce the pyrazole moiety . Industrial production methods often utilize microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Alkylation at the 4-Position

The ethyl substituent at the 4-position is introduced via alkylation. Two methods are prominent:

-

Alkylation with alkyl halides : Reaction of 3-methyl-1H-pyrazol-5-ol with ethyl bromide in the presence of a base (e.g., NaOH) or under solvent-free conditions with ionic liquid catalysts like [Et₃NH][HSO₄] .

-

Aldol condensation : Reaction with aldehydes (e.g., ethyl acetoacetate) and a catalyst (e.g., piperidine) to form ethylidene derivatives, which undergo further functionalization .

Example :

Yield : Up to 71% in similar reactions .

Coupling with Benzimidazole

The benzimidazol-2-yl group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the hydroxyl-substituted pyrazole with benzimidazole derivatives (e.g., benzimidazol-2-yl hydrazine) under basic conditions or through ester condensation .

Mechanism :

-

Hydrazine coupling : Benzimidazol-2-yl hydrazine reacts with a pyrazole ester (e.g., dimethyl 2-acetylglutarate) to form a fused heterocyclic system.

-

Substitution : The hydroxyl group (-OH) on the pyrazole is replaced by the benzimidazol-2-yl group via nucleophilic displacement.

Example :

Yield : Up to 76% in analogous reactions .

Functionalization and Derivatization

The compound undergoes further transformations to modify its pharmacological profile:

-

Acylation : Reaction with acylating agents (e.g., acetic anhydride) to introduce ester or amide groups .

-

Amidation : Coupling with amines (e.g., methylamine) using EDC/HOBt to form amidated derivatives .

Example :

Yield : Up to 56% in similar amidation reactions .

Spectral and Structural Insights

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial activity, which can be attributed to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic processes.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Recent research indicates that this compound exhibits anticancer activity, particularly against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Data Table: Anticancer Activity of this compound

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide, particularly against agricultural pests. Its effectiveness arises from its ability to disrupt the nervous system of insects.

Case Study:

A field trial conducted on tomato plants showed that the application of this compound resulted in a significant reduction in aphid populations without affecting beneficial insects .

Herbicidal Properties

Research has also indicated that this compound can serve as an effective herbicide by inhibiting specific enzymes involved in plant growth.

Data Table: Herbicidal Efficacy

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to exhibit G2/M phase arrest in cancer cells, which is achieved through the inhibition of tubulin polymerization . This compound may also exert its effects through other pathways, such as the inhibition of specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Pyrazole Hybrids

Key Observations :

- Substituent Effects : The ethyl and methyl groups in the target compound provide moderate steric hindrance compared to bulkier substituents like naphthylmethyl () or extended aryl-thiazole chains ().

- Functional Groups : The hydroxyl group at position 5 enhances hydrophilicity, contrasting with ketone () or tetrazole () groups, which may alter solubility and hydrogen-bonding capacity.

Computational and Crystallographic Insights

- Molecular Geometry : Crystallographic data () for related benzimidazole-pyrazole structures reveal planar configurations with dihedral angles <10° between rings, promoting π-π stacking. The target compound likely adopts a similar conformation, optimizing interactions with biological targets.

- Electrostatic Potential: Tools like Multiwfn () could map charge distribution, highlighting nucleophilic regions (e.g., hydroxyl group) for hydrogen bonding.

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS Number: 944782-87-0) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological profiles supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzimidazole moiety, which is known for contributing to various biological activities. The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 242.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 944782-87-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

-

Cell Line Studies :

- In vitro assays indicated that the compound exhibited notable inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- A comparative study showed that derivatives of pyrazole linked to benzimidazole also displayed significant cytotoxicity against HepG2 and Jurkat cell lines, suggesting a broader therapeutic potential .

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds similar to this compound showing promising results in reducing inflammation markers.

Research Findings

A study indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, highlighting their potential use in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, research has suggested other pharmacological activities:

Q & A

Q. How can the synthesis of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol be optimized for improved yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with condensation of substituted pyrazole precursors with benzimidazole derivatives under reflux conditions. Use anhydrous sodium acetate as a catalyst in glacial acetic acid to facilitate cyclization.

- Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and confirm final purity using HPLC with UV detection at 254 nm .

- Yield improvement : Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of benzimidazole to pyrazole intermediates) and reaction time (8–10 hours under reflux) to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identify functional groups (e.g., hydroxyl, C=N, and aromatic C-H stretches) in the range 4000–500 cm⁻¹. Key peaks: ~3400 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N), and ~3100 cm⁻¹ (aromatic C-H) .

- ¹H NMR : Assign proton environments using deuterated DMSO or CDCl₃. Key signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (methyl CH₃), δ 5.5–6.5 ppm (aromatic protons), and δ 10–12 ppm (exchangeable OH) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to validate the structure .

Q. What are the key considerations in designing crystallization experiments for structural elucidation?

Methodological Answer:

- Solvent selection : Use slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) to grow single crystals.

- X-ray diffraction : Collect high-resolution data (≤ 0.8 Å) using Mo-Kα radiation. Refine structures with SHELXL, focusing on resolving disorder in flexible substituents (e.g., ethyl groups) .

- Validation : Cross-check crystallographic data (bond lengths, angles) against DFT-optimized geometries to detect anomalies .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Methodological Answer:

- Disorder modeling : Use SHELXL’s PART instruction to model positional disorder (e.g., ethyl or methyl groups). Apply restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters .

- Validation tools : Employ ORTEP-3 for visualizing electron density maps and assessing model accuracy. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions .

- Data merging : If twinning is detected (e.g., via Rint > 5%), use TWIN/BASF commands in SHELXL to refine against twinned data .

Q. How can the compound’s potential as a fibroblast growth factor receptor (FGFR) inhibitor be evaluated?

Methodological Answer:

- In vitro kinase assays : Measure IC₅₀ values using recombinant FGFR1–3 kinases and ATP-concentration-dependent assays. Use ADP-Glo™ kits for luminescence-based detection .

- Molecular docking : Perform 3D modeling (e.g., AutoDock Vina) with FGFR’s ATP-binding pocket. Prioritize hydrogen bonds between the benzimidazole ring and Ala564/Val561 residues .

- Cell-based validation : Test anti-proliferative activity in FGFR-driven cancer lines (e.g., NCI-H1581 for FGFR1). Use Western blotting to assess phospho-FGFR inhibition .

Q. How can structure-activity relationships (SAR) be analyzed for modifications on the benzimidazole ring?

Methodological Answer:

- SAR libraries : Synthesize analogs with substituents (e.g., halogens, methyl, methoxy) at the benzimidazole 4/5-positions. Compare bioactivity (e.g., IC₅₀) against parental compounds .

- QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity. Validate models via leave-one-out cross-validation .

Q. How can metabolic stability in preclinical studies be assessed?

Methodological Answer:

- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess cytochrome P450 interactions .

- Pharmacokinetic profiling : Administer orally to rodent models and measure plasma half-life (t½) and bioavailability (AUC0–24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.